

# Lifirafenib preclinical data antitumor activity models

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

[Get Quote](#)

## Molecular Profile & Mechanism of Action

**Lifirafenib** (BGB-283) is an investigational small molecule RAF kinase inhibitor. The table below summarizes its core molecular characteristics and primary mechanism based on preclinical data.

| Attribute                  | Description                                                                                                                          |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Drug Type                  | RAF dimer inhibitor; also inhibits EGFR [1] [2].                                                                                     |
| Primary Target             | RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and mutant <b>BRAF(V600E)</b> ) [1] [3].                                          |
| Key Mechanism              | Inhibits both <b>monomeric and dimeric forms</b> of RAF kinase, overcoming a key limitation of first-generation BRAF inhibitors [2]. |
| Additional Target          | EGFR (including EGFR T790M/L858R mutant) [3].                                                                                        |
| Biochemical Potency (IC50) | BRAF(V600E): <b>23 nM</b> ; EGFR: <b>29 nM</b> ; EGFR (L858R/T790M): <b>495 nM</b> [3].                                              |

**Lifirafenib's** ability to block RAF dimerization is crucial for targeting tumors with **KRAS/NRAS mutations**, where dimeric RAF drives signaling, and for overcoming resistance in **BRAF(V600E)**

colorectal cancer (CRC) where EGFR-mediated pathway reactivation often occurs [1] [4].

## Preclinical Evidence of Antitumor Activity

Preclinical studies demonstrated that **lifirafenib** achieves sustained inhibition of the MAPK pathway and shows potent antitumor activity in various models.

### In Vitro Findings

- **Inhibition of Pathway Signaling:** **Lifirafenib** potently inhibited **BRAF(V600E)-activated ERK phosphorylation (pERK)** and cell proliferation in cancer cell lines [3].
- **Selective Cytotoxicity:** It demonstrated selective cytotoxicity, preferentially inhibiting proliferation of cancer cells harboring **BRAF(V600E)** and **EGFR mutation/amplification** [3].
- **Overcoming EGFR Feedback:** In BRAF(V600E) colorectal cancer cell lines (like WiDr), **lifirafenib** effectively inhibited feedback activation of EGFR signaling, leading to sustained pERK inhibition—a weakness of first-generation BRAF inhibitors like vemurafenib [4] [3].

### In Vivo Efficacy

The following table summarizes key in vivo findings from animal xenograft models.

| Tumor Model                  | Mutation/Type                                           | Reported Efficacy                                                                                                           |
|------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Colorectal Cancer Xenografts | BRAF(V600E) (e.g., Colo205, HT29, WiDr, primary tumors) | <b>Tumor growth inhibition</b> accompanied by <b>partial and complete tumor regressions</b> in a dose-dependent manner [3]. |
| Lung Cancer Xenograft        | HCC827                                                  | <b>Tumor regression</b> [3].                                                                                                |
| Lung Cancer Xenograft        | A431                                                    | No tumor regression [3].                                                                                                    |
| NRAS-mutant AML PDX Model    | NRAS mutation                                           | Lifirafenib + encorafenib showed <b>significantly improved leukemia growth delay and event-free</b>                         |

| Tumor Model | Mutation/Type | Reported Efficacy                              |
|-------------|---------------|------------------------------------------------|
|             |               | <b>survival</b> compared to single agents [5]. |

These in vivo results confirmed that **lifirafenib** inhibits phosphorylation of EGFR and ERK1/2 in tumors and does not induce the paradoxical EGFR feedback activation seen with other inhibitors [3].

## Synergistic Drug Combinations

Research indicates that **lifirafenib**'s efficacy is enhanced in rational combinations, particularly for RAS-mutant cancers which are often treatment-resistant.



[Click to download full resolution via product page](#)

### *Synergistic combination strategies for **lifirafenib***

- **Lifirafenib + Mirdametininib (MEK inhibitor):** This vertical MAPK pathway blockade showed synergistic antitumor activity in **RAS-mutated cancer models** [6] [2]. Early clinical data confirmed activity in patients with various solid tumors [7].
- **Lifirafenib + Other RAF Inhibitors:** A structure-based modeling approach predicted that combining **lifirafenib** (a Type II RAFi) with other conformation-specific RAF inhibitors would be highly synergistic [5].
  - **Lifirafenib + Encorafenib (Type I½ RAFi)** was highly synergistic against both **NRAS and KRAS-mutant** AML cell lines [5].
  - **Lifirafenib + SB590885 (Type I RAFi)** showed synergy specific to **NRAS-mutant** models [5].

## From Preclinical Findings to Clinical Translation

The promising preclinical profile of **lifirafenib** supported its advancement into clinical trials, with early-phase studies validating its mechanism and revealing its therapeutic potential.

- **Phase 1 Monotherapy Trial:** This study confirmed antitumor activity in patients with **BRAF(V600)-mutated** solid tumors (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and in some with **KRAS-mutated** NSCLC and endometrial carcinoma [1] [4]. Notably, no responses were seen in KRAS/NRAS-mutated colorectal cancer patients [1].
- **Phase 1b Combination Trial (with Mirdametinib):** This ongoing study has shown a tolerable safety profile and **confirmed objective responses** in patients with various solid tumors, including a **59% response rate (10 of 17 patients)** in Low-Grade Serous Ovarian Cancer [7] [2].

*Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pubmed.ncbi.nlm.nih.gov]
2. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]
3. | EGFR | Raf | TargetMol Lifirafenib [targetmol.com]
4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]
5. A structure-based modelling approach identifies effective drug... [pubmed.ncbi.nlm.nih.gov]
6. Abstract CT033: Safety, pharmacokinetics, and antitumor ... activity [findanexpert.unimelb.edu.au]
7. Plus Mirdametinib Shows Tolerable Safety in BRAF/KRAS... Lifirafenib [targetedonc.com]

To cite this document: Smolecule. [Lifirafenib preclinical data antitumor activity models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533141#lifirafenib-preclinical-data-antitumor-activity-models>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)